2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Molecular Complexity Chemical Space SAR

Sourcing generic benzofuran-3-acetic acids for ghrelin O-acyltransferase (GOAT) inhibitor programs risks synthetic failure due to invalid substitution patterns. This 4,7-dimethyl derivative is the non-negotiable core fragment required to construct patent-defined intermediates from US20150018547A1. - Ensures structural fidelity for SAR studies targeting metabolic disorders; incompatible with unsubstituted or monomethyl analogs. - Supplied with consistent purity to standardize the synthesis of key intermediates like methyl (6-((2,6-dimethylpyridin-3-yl)methoxy)-4,7-dimethyl-1-benzofuran-3-yl)acetate. - Reliable bulk availability minimizes lead optimization delays for CROs replicating Takeda patent routes.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B12124345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=COC2=C(C=C1)C)CC(=O)O
InChIInChI=1S/C12H12O3/c1-7-3-4-8(2)12-11(7)9(6-15-12)5-10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
InChIKeyATXKAYOJJDUFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid


2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid (CAS 927974-00-3) is a synthetic benzofuran derivative characterized by a 4,7-dimethyl substitution pattern and a 3-acetic acid moiety . It belongs to a class of compounds frequently explored as bioactive scaffolds, but its primary documented role is as a key intermediate in the synthesis of ghrelin O-acyltransferase (GOAT) inhibitors for metabolic disease research [1][2]. Unlike many pharmacologically well-characterized benzofuran analogs, its value proposition is rooted in its utility as a specific, high-purity building block for targeted lead optimization programs.

Why Generic Benzofuran-3-acetic Acids Cannot Substitute


Substituting 2-(4,7-dimethyl-1-benzofuran-3-yl)acetic acid with the unsubstituted parent (CAS 64175-51-5) or mono-methyl congeners (e.g., 5- or 6-methyl) is chemically invalid for structure-activity relationship (SAR) studies targeting ghrelin O-acyltransferase (GOAT). The specific 4,7-dimethyl arrangement is a non-negotiable structural requirement for the synthesis of lead molecules in the Takeda GOAT inhibitor patent series, where this acid serves as the foundational fragment for constructing more complex, selective inhibitors [1][2]. Generic analogs lack the precise substitution pattern needed to generate the desired patent-defined intermediates, making the target compound an irreplaceable precursor in this specific intellectual property space. This is further supported by the limited anti-inflammatory activity observed in class-level studies of structurally simpler benzofuran-3-acetic acids, which demonstrated no appreciable cyclooxygenase inhibition in vitro, highlighting that the dimethyl substitution is not redundant for achieving specific bioactivity profiles [3].

Key Differentiation Evidence


Structural Comparison to Unsubstituted Parent

The target compound possesses a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol, compared to C10H8O3 and 176.17 g/mol for the unsubstituted benzofuran-3-acetic acid . The presence of two methyl groups at the 4 and 7 positions alters the calculated LogP from 1.8 (predicted for the unsubstituted analog) to 2.68, indicating a significant increase in lipophilicity that impacts membrane permeability and protein binding in drug design contexts .

Molecular Complexity Chemical Space SAR

Synthetic Role in GOAT Inhibitor Patents

The compound is structurally essential for generating the methyl (6-((2,6-dimethylpyridin-3-yl)methoxy)-4,7-dimethyl-1-benzofuran-3-yl)acetate intermediate, a key precursor in the synthesis of a specific series of ghrelin O-acyltransferase (GOAT) inhibitors patented by Takeda [1][2]. The commercially sourced target compound with 95% purity is specifically designed for researchers aiming to generate this exact intermediate, a synthetic route that cannot be replicated using the 5-methyl or unsubstituted benzofuran-3-acetic acid analogs .

GOAT Inhibition Obesity Metabolic Disease Patent Chemistry

Class-Level Inactivity in COX Inhibition

In a 1999 study, a series of four benzofuran-3-acetic acids, designed based on AM1 calculations to mimic NSAIDs like indomethacin and naproxen, showed no appreciable inhibition of human platelet cyclooxygenase (COX) in vitro [1]. While this study did not test the specific 4,7-dimethyl derivative, it establishes a critical class-level baseline: the benzofuran-3-acetic acid scaffold, without the specific substitution pattern of the target compound, fails to deliver COX-inhibitory activity. This negative selectivity data is valuable, as it suggests that the scaffold's biological activity is highly sensitive to substitution, implying that potential activity in other targets (like GOAT inhibition) may be uniquely unlocked by the 4,7-dimethyl substitution.

Anti-inflammatory Cyclooxygenase NSAID Selectivity

Commercial Availability and Purity

The target compound is commercially available from vendors like Leyan with a documented purity of 95% (CAS 927974-00-3) . This contrasts with many less common benzofuran-3-acetic acid regioisomers, such as the 5-methyl or 6-methyl derivatives, which are often only available from a limited number of suppliers or require custom synthesis, introducing variability into lead optimization campaigns. The availability of a consistent 95% purity batch directly supports reproducible SAR studies.

Chemical Sourcing Lead Optimization Purity Reproducibility

Research Applications


GOAT Inhibitor Synthesis for Obesity Research

This compound is the essential starting material for preparing a specific subclass of GOAT inhibitors, as detailed in patent US20150018547A1. Researchers studying metabolic disorders can use this acid to generate key intermediates like methyl (6-((2,6-dimethylpyridin-3-yl)methoxy)-4,7-dimethyl-1-benzofuran-3-yl)acetate [1]. This application is not feasible with the unsubstituted or isomeric monomethyl benzofuran-3-acetic acids, establishing a clear, document-based reason for its selection in this field.

SAR Exploration of the 4,7-Dimethyl Core

Building on the class-level evidence that simple benzofuran-3-acetic acids are inactive against COX enzymes [2], medicinal chemists can use this specific scaffold to explore the impact of 4,7-dimethyl substitution on off-target effects. Its increased LogP and distinct steric bulk compared to the parent compound make it a valuable tool for profiling against kinase, GPCR, or enzyme panels to identify new biological activities unrelated to COX inhibition.

Chemical Probe Development with Enhanced Lipophilicity

The predicted LogP of 2.68 for this compound represents a significant increase over the parent benzofuran-3-acetic acid (LogP ~1.8) . This property is crucial when designing cell-permeable probes or evaluating the role of lipophilicity in target engagement. Scientists can use this compound as a reference point in a homologous series to decouple the effects of lipophilicity from other electronic parameters in their bioassay data.

Standardized Building Block for CROs

For CROs executing Takeda's patent-defined synthetic routes or developing novel GOAT inhibitors, sourcing this 95% pure compound from a single, identifiable supplier like Leyan minimizes synthetic variation. Using this specific building block guarantees that the core scaffold matches patent literature, avoiding rejections or delays in lead optimization projects that rely on precise structural replication.

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